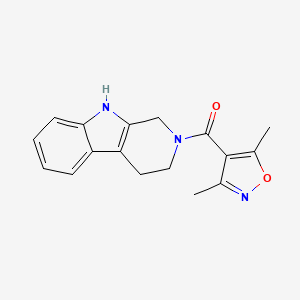
(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic compound that features both oxazole and beta-carboline moieties. These structures are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-1,2-oxazol-4-yl)methyl-1H-pyrazol-4-yl: This compound shares the oxazole moiety but differs in the attached functional groups.
(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-3-piperidinyl: This compound also contains the oxazole ring but has different substituents.
Uniqueness
(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is unique due to its combination of oxazole and beta-carboline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of antitumor effects, enzyme inhibition, and other pharmacological properties.
Chemical Structure and Properties
The compound features a beta-carboline moiety fused with a 1,2-oxazole ring. Beta-carbolines are known for their diverse biological activities, including antitumor and neuroprotective effects. The specific structure of this compound suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of beta-carboline derivatives. For instance:
- Cell Line Studies : In vitro evaluations demonstrated that certain beta-carboline derivatives exhibit significant inhibitory activity against various human tumor cell lines such as A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) . Notably, compounds similar to our target compound showed IC50 values in the micromolar range, indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8q | PC-3 | 9.86 |
| Other Derivatives | Various | Varies |
The mechanism of action involves the induction of apoptosis and cell cycle arrest through the accumulation of reactive oxygen species (ROS) .
Enzyme Inhibition
Research indicates that beta-carboline derivatives can inhibit specific enzymes linked to tumor progression:
- APN Inhibition : Compounds derived from beta-carbolines have been identified as potent inhibitors of aminopeptidase N (APN), which is implicated in tumor growth and metastasis. The structural modifications on the beta-carboline scaffold enhance its inhibitory potency .
| Compound | APN Inhibition (%) |
|---|---|
| D12 | 85 |
| D14 | 90 |
Such enzyme inhibitors could be pivotal in developing combination therapies for cancer treatment.
Pharmacological Properties
Beyond antitumor activity, the compound exhibits a range of pharmacological effects:
- Antibacterial Activity : Some derivatives have shown promising results against various bacterial strains.
- Antiviral Effects : Preliminary studies suggest potential efficacy against viral infections.
- Neuroprotective Effects : The beta-carboline framework is known for neuroprotective properties, which may be relevant for conditions like Alzheimer’s disease .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of a series of beta-carboline derivatives that included modifications to enhance their biological activity. The findings indicated that:
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H17N3O2/c1-10-16(11(2)22-19-10)17(21)20-8-7-13-12-5-3-4-6-14(12)18-15(13)9-20/h3-6,18H,7-9H2,1-2H3 |
InChI Key |
GRGYNUNVZJHVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















